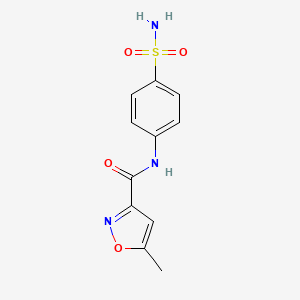
N-allyl-3,5-dimethyl-4-isoxazolecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of “N-allyl-3,5-dimethyl-4-isoxazolecarboxamide” is based on its molecular formula C9H12N2O2. Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs .Chemical Reactions Analysis
The first application of 3,5-dimethyl-4-nitro-isoxazole as a vinylogous pronucleophile in the allylic−allylic alkylation of Morita−Baylis−Hillman (MBH) carbonates has been described . The reaction has been realized under nucleophilic catalysis conditions with dimeric cinchona alkaloids .Aplicaciones Científicas De Investigación
Allylic-Allylic Alkylation
The first reported application of a similar compound, 3,5-dimethyl-4-nitroisoxazole, involves its use as a vinylogous pronucleophile in allylic-allylic alkylation reactions. This process provides excellent enantiocontrol and opens access to dicarboxylic acid derivatives, highlighting the compound's utility in synthesizing complex molecules with high stereochemical precision (Kowalczyk-Dworak, Kwit, & Albrecht, 2020).
Chemoselective Nucleophilic Chemistry
Another study describes the preparation of 3-(arylthiomethyl)isoxazole-4,5-dicarboxamides from dimethyl 3-(chloromethyl)isoxazole-4,5-dicarboxylate, leading to compounds with potential insecticidal activity. This research underscores the versatility of isoxazole derivatives in generating bioactive molecules through controlled chemical modifications (Yu et al., 2009).
Synthesis of Allylic N,N-Acetals
The synthesis of allylic N,N-acetals through N-iodosuccinimide-mediated hydroamination demonstrates another application, highlighting the potential of these compounds in creating biologically active heterocycles and natural products. This method's regioselectivity and tolerance to a broad scope of substrates suggest its applicability in industrial settings (Li, Luo, Li, & Zhao, 2018).
Antitumor Activity
Although you requested to exclude information related to drug use and side effects, it's notable that derivatives of isoxazole, such as DTIC and its analogs, have been explored for their antitumor properties, particularly against malignant melanoma. These studies contribute to understanding the chemical's potential therapeutic applications and the underlying mechanisms of action (Carter & Friedman, 1972).
Green Synthesis Approaches
Recent studies focus on environmentally friendly synthesis methods, such as the ultrasound-assisted one-pot green synthesis of N-substituted-5-arylidene-thiazolidine-2,4-dione-isoxazoline derivatives. These methods emphasize the importance of sustainable chemistry practices in creating novel compounds with potential biological activities (Thari et al., 2020).
Direcciones Futuras
The future directions of “N-allyl-3,5-dimethyl-4-isoxazolecarboxamide” and similar compounds could involve further exploration of their potential applications in drug discovery and organic synthesis . The development of eco-friendly synthetic strategies for isoxazoles is also a significant area of interest .
Propiedades
IUPAC Name |
3,5-dimethyl-N-prop-2-enyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-4-5-10-9(12)8-6(2)11-13-7(8)3/h4H,1,5H2,2-3H3,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFSRNVDWILECJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-benzyl-2-((2,4-dichlorobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2707800.png)
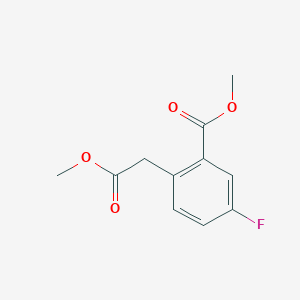
![3-Methoxy-2-[(2-methylcyclopropyl)methyl]-3-oxopropanoic acid](/img/structure/B2707806.png)
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{[1-(quinoxaline-2-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2707809.png)
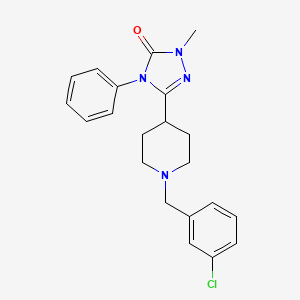
![6-Acetyl-2-(7-methoxybenzofuran-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2707812.png)
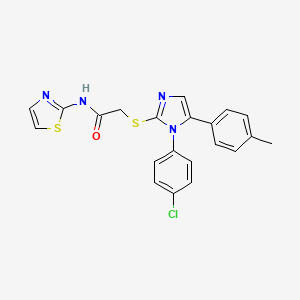
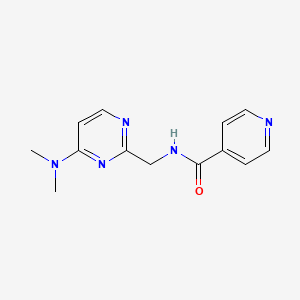


![Ethyl 2-[[2-(7-oxo-3-phenyltriazolo[4,5-d]pyrimidin-6-yl)acetyl]amino]acetate](/img/structure/B2707818.png)
